molecular formula C23H22ClFN4O2 B2709212 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide CAS No. 1251620-83-3

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide

Cat. No.: B2709212
CAS No.: 1251620-83-3
M. Wt: 440.9
InChI Key: CBDRMUYQKQUFPF-UHFFFAOYSA-N
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Description

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H22ClFN4O2 and its molecular weight is 440.9. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research efforts have been directed towards synthesizing derivatives of pyrimidinone and related compounds, investigating their antimicrobial, anti-inflammatory, and potential antitumor activities. For example, the synthesis of novel pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated significant antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). Similarly, a study on the synthesis of thiazolopyrimidine derivatives highlighted their design, preparation, and evaluation for antinociceptive and anti-inflammatory properties, showing significant activity and low ulcerogenic potential (Selvam et al., 2012).

Antitumor and Radioligand Applications

The exploration of pyrimidinone derivatives for antitumor activities has been a notable area of research. Studies focused on the synthesis and evaluation of such compounds, demonstrating their potential in inhibiting tumor growth through specific biochemical pathways. Additionally, the development of radiolabeled pyrimidinone derivatives for positron emission tomography (PET) imaging of the peripheral benzodiazepine receptor highlights their utility in diagnosing neurodegenerative disorders (Dollé et al., 2008).

Chemical Structure and Interaction Studies

The chemical structure and interactions of pyrimidinone derivatives have been extensively studied to understand their binding mechanisms and activity profiles. Crystal structure analyses and spectroscopic studies provide insights into the molecular configurations and interactions with biological targets, facilitating the design of more effective and selective compounds (Subasri et al., 2016).

Properties

IUPAC Name

2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(2-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN4O2/c1-15-26-20-9-10-28(12-16-5-3-2-4-6-16)13-18(20)23(31)29(15)14-22(30)27-21-8-7-17(25)11-19(21)24/h2-8,11H,9-10,12-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDRMUYQKQUFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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